4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione
Description
Chemical Structure and Properties
4,4-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione (CAS: 1005585-32-9) is a fluorinated 1,3-diketone featuring a pyrazole ring substituted with a methyl group. Its molecular formula is C₈H₈N₂O₂F₂ (molecular weight: 202.16 g/mol). The compound combines a diketone backbone with a pyrazole moiety, enhancing its chelating ability and electronic properties. The difluoro substitution at the 4,4-position increases electron-withdrawing effects, influencing its acidity and coordination behavior with metal ions .
Applications
This compound is primarily utilized in coordination chemistry, particularly in synthesizing photoluminescent lanthanide complexes (e.g., Eu³⁺, Tb³⁺). These complexes exhibit tunable emission colors, making them promising for optoelectronic devices and sensors .
Properties
IUPAC Name |
4,4-difluoro-1-(1-methylpyrazol-4-yl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c1-12-4-5(3-11-12)6(13)2-7(14)8(9)10/h3-4,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJRUTLAZQIMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CC(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione typically involves the fluorination of pyrazole derivatives. One common method involves the reaction of 3,5-diarylpyrazole substrates with electrophilic fluorinating agents such as Selectfluor™ in acetonitrile under microwave conditions at 90°C for 15 minutes . This process yields 4,4-difluoro-1H-pyrazoles along with other fluoropyrazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The large-scale synthesis is often optimized by chemists at major chemical companies to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione serves as an important intermediate for the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Pyrazole oxides |
| Reduction | Lithium aluminum hydride | Reduced derivatives |
| Substitution | Sodium methoxide | Functionalized products |
Biology
This compound has been investigated for its potential biological activities. Studies have shown that it exhibits antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents. The fluorine substituents enhance its binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development. Research focuses on designing inhibitors for specific enzymes involved in various diseases. Its mechanism of action typically involves binding to the active sites of enzymes, thereby inhibiting their activity.
Industry
The compound is utilized in developing new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings and polymers where enhanced performance is required.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibitors highlighted the effectiveness of this compound in blocking the activity of specific enzymes related to cancer progression. The study demonstrated that modifications to the fluorine substituents could enhance binding affinity and selectivity towards the target enzyme.
Mechanism of Action
The mechanism of action of 4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and specificity. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Fluorination Impact
- Difluoro vs. Trifluoro : The trifluoro substitution in 4,4,4-trifluoro derivatives (e.g., HTHA) increases electron-withdrawing effects compared to difluoro analogs, enhancing metal-ligand bond strength but reducing solubility in polar solvents .
- Positional Fluorination : The 4,4-difluoro configuration in the target compound balances electron withdrawal and steric effects, optimizing luminescence in lanthanide complexes .
Aromatic Substituent Effects
- Pyrazole vs. Phenyl : Pyrazole-containing diketones exhibit superior luminescent properties due to their rigid, conjugated structure, which facilitates efficient energy transfer to lanthanide ions. Phenyl-substituted analogs (e.g., 4,4-difluoro-1-phenylbutane-1,3-dione) are more commonly used in medicinal chemistry (e.g., COX-2 inhibitors) .
- Pyridine vs. Pyrazole : Pyridine-substituted diketones (e.g., 4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione) offer stronger coordination to transition metals but lack the methyl group’s steric stabilization, limiting their use in lanthanide systems .
This is attributed to efficient Förster resonance energy transfer (FRET) between the pyrazole ligand and lanthanide ions .
Biological and Industrial Applications
- Medicinal Chemistry : Phenyl-substituted difluorodiketones are precursors for COX-2 inhibitors, whereas pyrazole derivatives are underexplored in drug design .
- Material Science : The target compound’s lanthanide complexes are prioritized for OLEDs and sensors, while carbazole-based trifluorodiketones are used in hydrophobic self-assembly systems .
Research Findings and Data
Table 2: Luminescence Properties of Selected Complexes
| Ligand | Ln³⁺ Ion | Emission Color | Lifetime (ms) | Quantum Yield (%) |
|---|---|---|---|---|
| 4,4-Difluoro-1-(1-methylpyrazol-4-yl) | Eu³⁺ | Red | 1.2 | 45 |
| 4,4-Difluoro-1-(1-methylpyrazol-4-yl) | Tb³⁺ | Green | 0.8 | 60 |
| 4,4-Difluoro-1-phenyl | Eu³⁺ | Weak Red | 0.5 | 15 |
| 4,4,4-Trifluoro-1-carbazol-3-yl | Eu³⁺ | Red | 1.0 | 30 |
Data derived from photoluminescence studies of lanthanide complexes .
Biological Activity
4,4-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione (CAS No. 1005585-32-9) is a synthetic compound featuring a pyrazole ring and a butane-1,3-dione moiety. Its unique structure, characterized by the presence of fluorine atoms and a methyl-substituted pyrazole, suggests potential biological activities that warrant investigation. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 202.16 g/mol. The compound is typically stored under inert conditions at temperatures between 2°C and 8°C to maintain its stability and integrity .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity, potentially allowing it to inhibit specific enzymatic activities by occupying active sites.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its antibacterial efficacy against various pathogens, the compound demonstrated notable activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
| Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 31.25 | Ampicillin | 16 |
| Escherichia coli | 62.5 | Streptomycin | 32 |
| Pseudomonas aeruginosa | 125 | Ciprofloxacin | 64 |
Antifungal Activity
In addition to antibacterial effects, the compound has been investigated for its antifungal properties. Preliminary results suggest that it may inhibit fungal growth effectively, although specific data on fungal strains and corresponding IC50 values are still being compiled .
Cytotoxicity
The cytotoxic potential of this compound has been evaluated in various cancer cell lines. The compound displayed significant antiproliferative activity against cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia), with IC50 values indicating effective inhibition of cell growth .
| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| HT29 | <10 | Doxorubicin | 5 |
| Jurkat | <10 | Vincristine | 6 |
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance, a recent investigation synthesized various analogs and assessed their antimicrobial and anticancer activities. The results highlighted the importance of structural modifications in enhancing biological efficacy .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione?
- Methodological Answer : The compound can be synthesized via Claisen condensation between methyl 1-methylpyrazole-4-carboxylate and difluoroacetic acid derivatives. Sodium hydride (NaH) in tetrahydrofuran (THF) is commonly used as the base. Post-reaction purification involves column chromatography with a hexane/ethyl acetate gradient to isolate the diketone product. This approach is adapted from methods used for structurally related trifluoro-diketones .
Q. How should the compound be characterized to confirm its structure?
- Methodological Answer :
- X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data to resolve fluorine positions and confirm stereochemistry .
- NMR spectroscopy : Analyze and NMR spectra to identify coupling patterns (e.g., splitting) and confirm substitution on the pyrazole ring .
- FTIR : Detect characteristic diketone C=O stretches (~1700 cm) and assess tautomeric equilibria .
Q. What purification techniques are optimal for removing synthetic by-products?
- Methodological Answer : Common impurities include unreacted precursors or partially fluorinated intermediates. Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) for high-purity isolation. Monitor via TLC (silica gel, UV visualization) and confirm purity by HPLC-MS (>98% by area under the curve) .
Advanced Research Questions
Q. How does the tautomeric behavior of this diketone influence its reactivity in coordination chemistry?
- Methodological Answer : The keto-enol equilibrium affects ligand denticity and metal-binding efficiency. Study this via:
- Variable-temperature NMR : Track enol proton signals to assess tautomer stability.
- DFT calculations : Compare energy barriers for keto-enol interconversion, considering electron-withdrawing effects of fluorine substituents .
Q. How can this compound be used to design luminescent europium(III) complexes?
- Methodological Answer :
- Synthesis : Reflux the diketone with EuCl·6HO and 1,10-phenanthroline in ethanol to form Eu(L)(Phen) complexes.
- Photophysical analysis : Measure luminescence quantum yields and lifetime decay curves. Compare experimental singlet (~300 nm) and triplet (~400 nm) energy levels (from UV-Vis and phosphorescence spectra) with theoretical values to optimize ligand-metal energy transfer .
Q. What strategies resolve discrepancies between calculated and observed NMR chemical shifts?
- Methodological Answer :
- Solvent effects : Account for solvent polarity in computational models (e.g., using COSMO-RS).
- Dynamic effects : Include fluorine’s electronegativity and steric hindrance in density functional theory (DFT) simulations. Validate with - HMBC correlations .
Q. How can this compound be tailored for electroluminescent applications in OLEDs?
- Methodological Answer :
- Device fabrication : Spin-coat europium complexes onto ITO substrates and test electroluminescence efficiency.
- Structure-activity : Modify the pyrazole substituents (e.g., methyl vs. bulkier groups) to tune ligand rigidity and emission wavelengths. Reference energy-level alignments from cyclic voltammetry and UV-Vis data .
Data Contradiction Analysis
Q. How to address inconsistencies in reported fluorescence quantum yields for metal complexes of this ligand?
- Methodological Answer :
- Sample preparation : Ensure strict anhydrous conditions to prevent quenching by moisture.
- Instrument calibration : Use standardized reference dyes (e.g., quinine sulfate) to normalize measurements.
- Crystallinity effects : Compare polycrystalline vs. amorphous films, as crystallinity enhances emission intensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
